molecular formula C11H9ClN2O B13904055 2-Chloro-4-(phenoxymethyl)pyrimidine

2-Chloro-4-(phenoxymethyl)pyrimidine

Cat. No.: B13904055
M. Wt: 220.65 g/mol
InChI Key: ZPICOJUCIRBNCH-UHFFFAOYSA-N
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Description

2-Chloro-4-(phenoxymethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(phenoxymethyl)pyrimidine typically involves the nucleophilic substitution of 2-chloro-4-methylpyrimidine. One common method is the reaction of 2-chloro-4-methylpyrimidine with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(phenoxymethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with phenol yields this compound, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

2-Chloro-4-(phenoxymethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(phenoxymethyl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The chlorine atom and the phenoxymethyl group play crucial roles in binding to the target molecules, thereby modulating their activity. The molecular targets and pathways involved vary widely depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxymethyl group enhances its ability to interact with various biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-4-(phenoxymethyl)pyrimidine

InChI

InChI=1S/C11H9ClN2O/c12-11-13-7-6-9(14-11)8-15-10-4-2-1-3-5-10/h1-7H,8H2

InChI Key

ZPICOJUCIRBNCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=NC=C2)Cl

Origin of Product

United States

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